3-azidopropane-1-sulfonyl fluoride
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Overview
Description
3-azidopropane-1-sulfonyl fluoride: is an organic compound that contains both an azide group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropane-1-sulfonyl fluoride can be achieved through a multi-step process. One common method involves the reaction of 3-chloropropane-1-sulfonyl fluoride with sodium azide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The overall reaction can be represented as follows:
3-chloropropane-1-sulfonyl fluoride+sodium azide→3-azidopropane-1-sulfonyl fluoride+sodium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-azidopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized products.
Click Chemistry: The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium fluoride, and organic solvents like DMF.
Click Chemistry: Copper(I) catalysts and alkynes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azide group.
Scientific Research Applications
Chemistry: 3-azidopropane-1-sulfonyl fluoride is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In chemical biology, this compound is used for bioconjugation and labeling of biomolecules. The azide group can react with alkyne-functionalized probes to label proteins, nucleic acids, and other biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable triazole linkages makes it useful in the design of bioactive molecules and pharmaceuticals.
Industry: In the materials science field, this compound is used in the synthesis of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-azidopropane-1-sulfonyl fluoride involves its reactivity with nucleophiles and its participation in click chemistry reactions. The azide group can undergo cycloaddition with alkynes to form triazoles, which are stable and bioorthogonal. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of various functionalized products.
Molecular Targets and Pathways:
Azide Group: Targets alkynes in click chemistry reactions.
Sulfonyl Fluoride Group: Reacts with nucleophiles, including amino acids and proteins, enabling bioconjugation and labeling.
Comparison with Similar Compounds
3-azidopropane-1-sulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
3-azidopropane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
3-azidopropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness: 3-azidopropane-1-sulfonyl fluoride is unique due to the presence of both an azide group and a sulfonyl fluoride group. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1839620-79-9 |
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Molecular Formula |
C3H6FN3O2S |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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